molecular formula C8H9N3O2 B1481628 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 1824138-99-9

1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No. B1481628
CAS RN: 1824138-99-9
M. Wt: 179.18 g/mol
InChI Key: ZKEAJVWDGXTEFE-UHFFFAOYSA-N
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Description

“1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been reported in various studies . For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4] thiadiazole . Another study reported the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .


Physical And Chemical Properties Analysis

Imidazole, a component of “1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid”, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, have been recognized for their antimicrobial properties. These compounds can be synthesized to target a variety of microbial strains, offering potential as new agents in the fight against infectious diseases .

Anti-Tubercular Potential

Specific imidazole compounds have shown potent anti-tubercular activity against Mycobacterium tuberculosis. The structural features of these molecules can be optimized to enhance their efficacy and reduce toxicity, providing a pathway for novel anti-tubercular drugs .

Anti-Cancer Properties

The imidazole ring is a core structure in many anti-cancer agents. Research has indicated that certain imidazole derivatives can inhibit the growth of cancer cells, making them candidates for inclusion in chemotherapeutic regimens .

Anti-Inflammatory Uses

Due to their chemical structure, imidazole derivatives can exhibit anti-inflammatory effects. This makes them useful in the development of treatments for various inflammatory disorders, potentially improving patient outcomes .

Solubility Enhancement in Drug Formulation

The substitution of other heterocyclic rings with the imidazo[1,2-b]pyrazole scaffold has been shown to significantly improve the solubility of drugs in aqueous media. This property is crucial for the bioavailability and effectiveness of pharmaceutical compounds .

Synthesis of Push-Pull Dyes

Imidazole derivatives can be functionalized to create push-pull dyes, which are compounds with alternating electron-donating and electron-withdrawing groups. These dyes have applications in various fields, including organic electronics and photovoltaics .

properties

IUPAC Name

1,6-dimethylimidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-5-6(8(12)13)7-10(2)3-4-11(7)9-5/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEAJVWDGXTEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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